![molecular formula C9H15IO2 B3012846 [1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol CAS No. 2375195-17-6](/img/structure/B3012846.png)

[1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

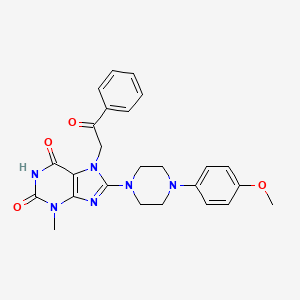

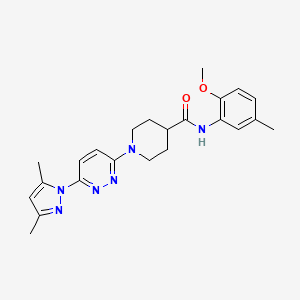

“[1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol” is a chemical compound with the molecular formula C9H15IO2 . It has an average mass of 282.12 Da and a monoisotopic mass of 252.001099 Da . The compound is also known by its IUPAC name, (1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol .

Molecular Structure Analysis

The molecular structure of this compound is based on a bicyclic system, specifically a 2-oxabicyclo[2.2.2]octane core, which is a type of ether. Attached to this core is a iodomethyl group and a methanol group .Aplicaciones Científicas De Investigación

Chiral Block Synthesis

Gimalova et al. (2012) discussed the synthesis of chiral blocks using compounds structurally related to [1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol. They explored the oxidation of methyl groups in related compounds, leading to the creation of chiral blocks like methyl cyclohexenecarboxylate, which has potential applications in asymmetric synthesis and medicinal chemistry (Gimalova et al., 2012).

Synthetic Methodology and Stereochemistry

Wojaczyńska et al. (2012) studied the reaction of methanols similar to this compound. Their research focused on the stereoselective ring expansion to novel 2-azabicyclo[3.2.1]octane systems, showing the compound's relevance in creating complex bicyclic structures with specific stereochemistry (Wojaczyńska et al., 2012).

Iodocyclization in Organic Synthesis

Nichols (2003) explored cationic iodocyclization of derivatives similar to this compound, focusing on the formation of fused and bridged oxabicyclooctane systems. This method illustrates the compound's utility in synthesizing structurally complex molecules, which is significant in organic synthesis and pharmaceuticals (Nichols, 2003).

Organotellurium Chemistry

Research by Borecka et al. (1995) involved reactions with compounds structurally related to this compound in organotellurium chemistry. They demonstrated how these compounds can participate in unique chemical transformations, highlighting their potential in developing new organometallic reactions (Borecka et al., 1995).

Co-Crystal Formation and Phase Transitions

Ning et al. (2014) studied the co-crystal formation of structures similar to this compound, focusing on the phase transitions at various temperatures. This research is pertinent in material science for understanding the properties of co-crystals and their potential applications in pharmaceuticals and electronics (Ning et al., 2014).

Propiedades

IUPAC Name |

[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15IO2/c10-5-9-3-1-8(6-11,2-4-9)7-12-9/h11H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEALHABOKQCEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(CO2)CO)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3012766.png)

![2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B3012771.png)

![3-(3-chlorobenzo[b]thiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B3012776.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B3012777.png)

![2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride](/img/structure/B3012781.png)

![3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3012783.png)

![(4-Morpholin-4-ylphenyl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3012784.png)